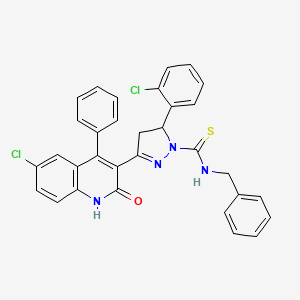
N-benzyl-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-benzyl-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C32H24Cl2N4OS and its molecular weight is 583.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-benzyl-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound that exhibits a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C32H24Cl2N4OS with a molecular weight of 583.53 g/mol. Its structure incorporates a quinoline moiety and a pyrazole ring, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C32H24Cl2N4OS |
| Molecular Weight | 583.53 g/mol |
| Density | 1.37 ± 0.1 g/cm³ |
| pKa | 9.43 ± 0.70 |
Antiviral Activity
Research indicates that quinoline derivatives, including those similar to the compound , exhibit significant antiviral properties against various viruses such as HIV, Zika virus, and Ebola virus. The presence of the quinoline scaffold is crucial for this activity, as it enhances interaction with viral targets .
Anticancer Properties
Compounds containing both pyrazole and quinoline structures have shown promise in anticancer research. For instance, studies have demonstrated that derivatives of pyrazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines . The specific compound may act through multiple pathways, including cell cycle arrest and modulation of apoptosis-related proteins.
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against several strains of bacteria. Quinoline derivatives are known to possess broad-spectrum antibacterial activity, which may be attributed to their ability to interfere with bacterial DNA synthesis or function .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may influence various signaling pathways related to cell survival and apoptosis.
Study on Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated several quinoline-based compounds for their antiviral efficacy against HIV. The results indicated that compounds with structural similarities to this compound exhibited potent inhibition of viral replication at low micromolar concentrations.
Anticancer Research
In another study, various pyrazole derivatives were tested against human cancer cell lines (e.g., MCF7 breast cancer cells). The results showed that certain modifications to the pyrazole ring enhanced cytotoxicity and induced apoptosis through mitochondrial pathways.
Eigenschaften
IUPAC Name |
N-benzyl-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(2-chlorophenyl)-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24Cl2N4OS/c33-22-15-16-26-24(17-22)29(21-11-5-2-6-12-21)30(31(39)36-26)27-18-28(23-13-7-8-14-25(23)34)38(37-27)32(40)35-19-20-9-3-1-4-10-20/h1-17,28H,18-19H2,(H,35,40)(H,36,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSESSJCJFOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=S)NCC5=CC=CC=C5)C6=CC=CC=C6Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














